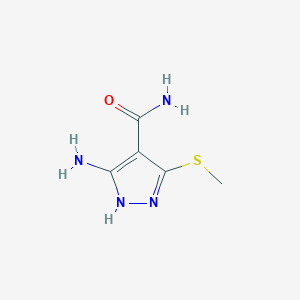

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Description

Propriétés

IUPAC Name |

5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHLPIXKNRKHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321115 | |

| Record name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90914-35-5 | |

| Record name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

The following is an in-depth technical guide regarding the physicochemical properties, synthesis, and applications of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide.

CAS Registry Number: 90914-35-5 Chemical Formula: C₅H₈N₄OS Molecular Weight: 172.21 g/mol [1]

Executive Summary

5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide is a critical heterocyclic building block used primarily in the synthesis of fused ring systems such as pyrazolo[3,4-d]pyrimidines . These fused systems serve as bioisosteres for purines (e.g., Adenine, Guanine), making this compound a high-value intermediate in the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents.

This guide details the physicochemical characteristics, synthetic routes, and analytical profiling required for the effective utilization of this compound in medicinal chemistry workflows.

Chemical Identity & Structural Dynamics[3]

Nomenclature and Identifiers

| Attribute | Detail |

| IUPAC Name | 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide |

| Common Synonyms | 3-Amino-5-methylthio-pyrazole-4-carboxamide; 5-Amino-3-S-methyl-pyrazole-4-carboxamide |

| CAS Number | 90914-35-5 |

| SMILES | CSc1nncc1C(=O)N (Canonical) |

| InChI Key | Unique identifier dependent on tautomer, typically: InChI=1S/C5H8N4OS... |

Tautomeric Equilibrium

Like most N-unsubstituted pyrazoles, this compound exists in a tautomeric equilibrium. In solution, the proton shifts between the nitrogen atoms of the pyrazole ring (N1 and N2). This equilibrium is solvent-dependent and critical for regioselectivity during subsequent functionalization (e.g., N-alkylation).

Figure 1: Tautomeric equilibrium of the pyrazole core. The position of the proton dictates nucleophilicity at N1 vs N2.

Physicochemical Properties[3][4][5][6][7]

Thermodynamic & Physical Attributes

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | > 180 °C (Decomposition) | High MP due to extensive intermolecular H-bonding (Amide/Amine network). |

| Solubility (Water) | Low (< 1 mg/mL) | Poor solubility at neutral pH due to lipophilic SMe group and crystal lattice energy. |

| Solubility (DMSO) | High (> 50 mg/mL) | Preferred solvent for stock solutions and NMR analysis. |

| Solubility (MeOH) | Moderate | Soluble upon warming; suitable for recrystallization. |

| Lipophilicity (LogP) | ~ -0.1 to 0.5 (Predicted) | The polar amide/amine groups balance the lipophilic methylthio ether. |

Acid-Base Profile (pKa)

The molecule possesses multiple ionizable centers, influencing its behavior in aqueous buffers and extraction protocols.

-

Acidic Center (Pyrazole NH): pKa ≈ 12.5 – 13.5. Deprotonation yields a pyrazolate anion, which is a potent nucleophile.

-

Basic Center (Exocyclic Amine): pKa ≈ 2.0 – 3.5. The 5-amino group is weakly basic due to electron delocalization into the pyrazole ring and the electron-withdrawing effect of the adjacent 4-carboxamide.

Synthesis & Impurity Profile

The most robust synthetic route involves the condensation of a ketene dithioacetal derivative with hydrazine. This method is preferred over the cyanoacetate route for its regiochemical predictability.

Synthetic Workflow

Precursor: 2-cyano-3,3-bis(methylthio)acrylamide (formed from cyanoacetamide + CS₂ + MeI).

Figure 2: Convergent synthesis via ketene dithioacetal displacement. The release of methanethiol (MeSH) drives the cyclization.

Key Impurities

-

Methanethiol (MeSH): A foul-smelling gas byproduct. Thorough drying/vacuum is required to remove trapped traces.

-

Unreacted Hydrazine: Potential genotoxic impurity. Must be controlled via stoichiometry and washing (water/ethanol).

-

Hydrolysis Products: The amide group can hydrolyze to the carboxylic acid (5-amino-3-(methylthio)-1H-pyrazole-4-carboxylic acid) under strongly acidic/basic conditions.

Analytical Characterization

To validate the identity of the compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR) in DMSO-d₆

-

δ 2.40 – 2.50 ppm (s, 3H): Methylthio group (-SCH₃). Distinctive singlet.

-

δ 5.80 – 6.50 ppm (br s, 2H): Exocyclic Amino group (-NH₂). Broadening varies with water content and concentration.

-

δ 6.80 – 7.50 ppm (br s, 2H): Amide protons (-CONH₂). Often appear as two distinct broad singlets due to restricted rotation.

-

δ > 12.0 ppm (br s, 1H): Pyrazole ring NH.[2] Very broad, exchangeable with D₂O.

Infrared Spectroscopy (FT-IR)

-

3100 – 3450 cm⁻¹: Multiple bands corresponding to N-H stretching (Amine symmetric/asymmetric + Amide).

-

1640 – 1690 cm⁻¹: Strong C=O stretching (Amide I band).

-

Absence of ~2200 cm⁻¹: Critical check. The absence of a sharp nitrile peak confirms the complete conversion of the cyano-precursor to the amide.

Applications in Drug Discovery

The primary utility of this compound lies in its ability to undergo cyclization to form Pyrazolo[3,4-d]pyrimidines .

Heterocyclic Annulation

Reacting the 4-carboxamide and 5-amino groups with a carbon electrophile (e.g., formamide, urea, or orthoesters) closes the pyrimidine ring.

Reaction Scheme: Target Amide + Formamide (180°C) → 4-Hydroxy-3-(methylthio)pyrazolo[3,4-d]pyrimidine

This scaffold is a direct isostere of Allopurinol (Xanthine oxidase inhibitor) and the purine core of ATP , making it a privileged structure for designing:

-

Kinase Inhibitors: (e.g., Src, Hck, Lck inhibitors).

-

Antivirals: Nucleoside analogs.

-

HSP90 Inhibitors: Targeting the ATP binding pocket of heat shock proteins.

Handling and Stability

-

Storage: Store at 2-8°C in a tightly sealed container. The compound is stable for >2 years if protected from moisture.

-

Hygroscopicity: Amides can be hygroscopic; store with desiccant.

-

Safety: The methylthio group can be metabolized or degraded to release sulfur species. Use in a fume hood. Avoid contact with strong oxidizers (converts -SMe to -S(O)Me sulfoxide).

References

-

Tominaga, Y., et al. "Synthesis of pyrazole derivatives using ketene dithioacetals." Journal of Heterocyclic Chemistry, 1990.

-

PubChem Compound Summary. "5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (CAS 90914-35-5)." National Center for Biotechnology Information. Link

-

Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. Link

- El-Saghier, A. M. "Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives." Journal of Chemical Research, 2002.

Sources

Solubility Profile & Process Engineering Guide: 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

This guide outlines the solubility profile, thermodynamic behavior, and purification strategies for 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (CAS: 90914-35-5). It is structured for application scientists and process chemists optimizing synthesis and crystallization workflows.

Executive Summary

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide is a critical heterocyclic intermediate used primarily in the synthesis of fused pyrazolo-pyrimidine drugs (e.g., Allopurinol analogs) and agrochemicals. Its solubility behavior is dominated by a competing internal hydrogen-bonding network (between the amine/amide and pyrazole core) and the lipophilic methylthio motif.

Key Solubility Insights:

-

High Solubility: Polar aprotic solvents (DMSO, DMF) disrupt intermolecular H-bonds, making them ideal for reaction media.

-

Temperature-Dependent Solubility: Short-chain alcohols (Ethanol, Isopropanol) exhibit a steep solubility curve, serving as the primary recrystallization solvents .

-

Anti-Solvent: Water acts as a potent anti-solvent at neutral pH, facilitating high-yield precipitation.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7]

| Property | Detail |

| IUPAC Name | 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide |

| CAS Number | 90914-35-5 |

| Molecular Formula | |

| Molecular Weight | 172.21 g/mol |

| Key Functional Groups | Primary Amine (H-donor), Amide (H-donor/acceptor), Thioether (Lipophilic), Pyrazole NH (Amphoteric) |

Structural Causality of Solubility

The molecule possesses a "push-pull" electronic structure. The electron-donating methylthio group increases lipophilicity slightly, but the molecule's lattice energy is high due to the dense hydrogen bonding between the 5-amino group and the 4-carboxamide oxygen of adjacent molecules.

-

Implication: Solvents must possess high dielectric constants (

) or strong H-bond acceptor capabilities to break the crystal lattice.

Solubility Landscape & Solvent Selection

The following classification guides solvent selection for reaction engineering versus purification.

A. Polar Aprotic Solvents (Reaction Media)

-

Solvents: DMSO, DMF, NMP.

-

Behavior: High Solubility (>100 mg/mL) at ambient temperature.

-

Mechanism: These solvents act as strong Lewis bases, accepting protons from the pyrazole NH and the amino group, effectively solvating the molecule.

-

Application: Use for nucleophilic substitution reactions or cyclizations where maintaining a homogeneous phase is critical.

B. Polar Protic Solvents (Crystallization Media)

-

Solvents: Ethanol, Isopropanol (IPA), Methanol.

-

Behavior: Moderate Solubility at RT; High Solubility at Reflux.

-

Mechanism: Alcohols compete for H-bonding but are less effective than DMSO at disrupting the lattice at low temperatures. This steep solubility gradient (

) makes them ideal for recrystallization. -

Protocol: Recrystallization from boiling Ethanol is the industry standard for purifying this class of pyrazoles.

C. Non-Polar & Aqueous (Anti-Solvents)

-

Solvents: Water, Hexane, Toluene.

-

Behavior: Low Solubility (<1 mg/mL) at neutral pH/ambient temp.

-

Application:

-

Water: Used to quench reactions from DMF/DMSO, forcing the product to precipitate.

-

Toluene: Used to azeotropically remove water during synthesis, though the compound itself remains suspended.

-

Thermodynamic Analysis & Modeling

For precise process control, solubility data (

Modified Apelblat Equation

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression analysis of experimental data.

Thermodynamic Parameters (Van't Hoff Analysis):

Plotting

-

Expectation: The dissolution is endothermic (

) in alcoholic solvents, confirming that heat is required to break the crystal lattice.

Experimental Protocols

Protocol A: Dynamic Laser Monitoring (The "Gold Standard")

This method eliminates sampling errors associated with the static shake-flask method.

Equipment: Automated solubility platform (e.g., Crystal16 or EasyMax) with turbidity sensors.

-

Preparation: Weigh approx. 50-200 mg of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide into four separate glass vials.

-

Solvent Addition: Add increasing volumes of solvent (e.g., Ethanol) to create concentrations of 10, 20, 50, and 100 mg/mL.

-

Temperature Cycling:

-

Heat at 1.0 °C/min with magnetic stirring (700 rpm) until the solution becomes clear (100% transmission = Dissolution Point).

-

Cool at 1.0 °C/min until turbidity is detected (0% transmission = Nucleation Point).

-

-

Data Processing: The temperature at which transmission hits 100% is the saturation temperature (

) for that specific concentration. -

Validation: Repeat the cycle 3 times to ensure reproducibility.

Protocol B: Static Gravimetric Method (Standard Lab Scale)

-

Saturation: Add excess solid to 10 mL of solvent (e.g., IPA) in a jacketed vessel at a fixed temperature (e.g., 25°C).

-

Equilibration: Stir for 24 hours.

-

Filtration: Stop stirring and allow settling for 1 hour. Filter the supernatant through a 0.45 µm pre-heated syringe filter.

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Calculation: Solubility (

) =

-

Visualization of Process Logic

Figure 1: Solvent Selection Decision Tree

This logic flow guides the chemist in selecting the appropriate solvent based on the process stage (Synthesis vs. Purification).

Caption: Decision matrix for solvent selection based on solubility thermodynamics. DMSO is optimal for reaction kinetics, while Ethanol provides the necessary solubility gradient for purification.

Figure 2: Recrystallization Workflow

A self-validating workflow to ensure high purity (>98%) of the intermediate.

Caption: Standard Operating Procedure (SOP) for the recrystallization of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide.

References

-

Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 16(4). Link

-

Aggarwal, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link

-

PubChem. (2025).[1] 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. (2025). 5-Amino-3-(methylthio)-4-pyrazolecarboxamide Product Specification. Link

-

Shaabani, A., et al. (2024).[2] Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Link

Sources

stability and storage conditions for 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

This guide details the stability profile, degradation mechanisms, and storage protocols for 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (CAS 90914-35-5). It is designed for pharmaceutical scientists and organic chemists utilizing this compound as a scaffold in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound serves as a "push-pull" alkene equivalent embedded within a heterocycle, possessing a nucleophilic amino group, an electrophilic amide carbonyl, and a labile methylthio ether. Its stability is governed by the interplay of annular tautomerism and the redox susceptibility of the sulfur moiety.

| Parameter | Specification |

| IUPAC Name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide |

| CAS Number | 90914-35-5 |

| Molecular Formula | C₅H₈N₄OS |

| Molecular Weight | 172.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water |

| Tautomerism | Exists in equilibrium between 3-amino and 5-amino forms (annular tautomerism) |

Critical Degradation Pathways

The stability of CAS 90914-35-5 is compromised primarily by oxidative desulfurization and hydrolytic cleavage . Understanding these mechanisms is essential for interpreting impurities in HPLC traces.

Mechanism of Degradation

The thioether (-SMe) at position 3 is the most fragile moiety. Upon exposure to atmospheric oxygen or peroxides, it oxidizes to the sulfoxide (S-oxide) and subsequently the sulfone. The primary amine at position 5 renders the ring electron-rich, increasing susceptibility to photo-oxidation, often observed as "browning" of the solid.

Figure 1: Primary degradation pathways including S-oxidation, amide hydrolysis, and photolytic dimerization.[1]

Impurity Profile

-

Impurity A (Oxidation): 5-amino-3-(methylsulfinyl)-1H-pyrazole-4-carboxamide.

-

Impurity B (Hydrolysis): 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylic acid.

-

Impurity C (Synthesis Artifact): 3,3-bis(methylthio)-2-cyanoacrylamide (uncyclized precursor).

Storage & Handling Protocols

To maintain purity >97% over extended periods (12+ months), a "Cold-Dark-Dry" chain of custody is required. The presence of the thioether necessitates exclusion of oxygen.

Storage Specifications Table

| Condition | Requirement | Rationale |

| Temperature | -20°C (Long-term) 2-8°C (Short-term < 30 days) | Retards kinetic rate of S-oxidation and thermal decomposition. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative attack on the methylthio group. |

| Container | Amber Glass Vials | Blocks UV light to prevent photo-oxidation of the amino-pyrazole core. |

| Desiccant | Silica Gel or Molecular Sieves | Prevents hygroscopic moisture uptake which catalyzes amide hydrolysis. |

| Re-test Date | 12 Months | Verify purity via HPLC before use in critical GMP steps. |

Handling Workflow

The compound is a potent nucleophile. Avoid contact with strong oxidizers (e.g., KMnO4, H2O2) and strong acids.

Figure 2: Standard Operating Procedure (SOP) for handling to minimize moisture condensation and oxidative stress.

Analytical Monitoring (Quality Control)

Routine monitoring should focus on separating the parent compound from its S-oxidized derivatives.

Stability-Indicating HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond).

-

Expected Retention:

-

Sulfoxide (Polar): Elutes early.

-

Target Compound: Mid-elution.

-

Precursors (Bis-SMe): Elutes late (Hydrophobic).

-

Rapid ID Check (TLC)

-

Solvent System: Dichloromethane : Methanol (9:1).

-

Visualization: UV lamp (254 nm) or Iodine vapor (stains the thioether).

Synthesis Context & Impurity Origins

Understanding the synthesis helps in identifying "process impurities" versus "degradation products." The compound is typically synthesized by reacting 2-cyano-3,3-bis(methylthio)acrylamide with hydrazine hydrate .

-

Synthesis Reaction:

-

Key Insight: The reaction releases methanethiol (MeSH), a foul-smelling gas. Residual odor in the final product indicates trapped MeSH, not necessarily degradation, but high levels of MeSH can promote disulfide formation.

References

-

Chemical Register. 5-AMINO-3-(METHYLTHIO)-1H-PYRAZOLE-4-CARBOXAMIDE (CAS No. 90914-35-5) Suppliers and Data.

-

PubChem. 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (Compound CID 340240). National Library of Medicine.

-

Hassan, A. S., et al. (2019).[2][3] Synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles as precursors for microwave assisted regiospecific syntheses of pyrazolo[1,5-a]pyrimidines. MDPI, Molbank. (Contextual synthesis mechanism).[4][1]

-

CP Lab Safety. Product Specification: 5-AMINO-3-(METHYLTHIO)-1H-PYRAZOLE-4-CARBOXAMIDE.

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of the heterocyclic compound 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide. This molecule belongs to the versatile class of 5-aminopyrazoles, which are pivotal precursors in the development of a wide range of biologically active compounds.[1] The structural motif of 5-aminopyrazole is found in numerous compounds with applications in pharmaceuticals and agrochemicals, highlighting its significance in medicinal chemistry.

Introduction to the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a privileged scaffold in drug discovery, lending itself to the synthesis of fused heterocyclic systems such as pyrazolopyrimidines and pyrazolotriazines.[1] Derivatives of this core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The adaptability of the 5-aminopyrazole structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step process, commencing with the synthesis of the ethyl ester precursor, ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate, followed by its conversion to the desired carboxamide.

Step 1: Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

The synthesis of the ethyl ester intermediate is well-documented and involves a multi-component reaction.[2] This procedure is robust and provides a good yield of the desired product.

Reaction Scheme:

Caption: Synthetic pathway for the ethyl ester precursor.

Experimental Protocol:

-

Preparation of the Ketene Dithioacetal Intermediate:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve potassium hydroxide in acetonitrile and cool the solution in an ice bath.

-

Slowly add ethyl cyanoacetate to the cooled solution while stirring.

-

After a period of stirring, add carbon disulfide, followed by dimethyl sulfate.

-

Allow the reaction to proceed overnight.

-

Filter the reaction mixture and evaporate the solvent from the filtrate to obtain the crude ketene dithioacetal intermediate.

-

-

Cyclization to the Pyrazole:

-

Dissolve the crude intermediate in ethanol.

-

Add hydrazine hydrate dropwise to the solution.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate.[2]

-

Causality of Experimental Choices:

-

The use of a strong base like potassium hydroxide is essential to deprotonate the active methylene group of ethyl cyanoacetate, initiating the reaction with carbon disulfide.

-

Dimethyl sulfate acts as a methylating agent for the dithiolate intermediate, forming the stable methylthio groups.

-

The final cyclization with hydrazine hydrate is a classic method for forming the pyrazole ring from a 1,3-dicarbonyl equivalent.

Step 2: Conversion of Ethyl Ester to Carboxamide

Reaction Scheme:

Caption: Aminolysis of the ethyl ester to the carboxamide.

Proposed Experimental Protocol (Self-Validating System):

-

Reaction Setup:

-

In a sealed pressure vessel, dissolve ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate in a suitable solvent such as methanol or ethanol.

-

Add a concentrated aqueous or alcoholic solution of ammonia in excess.

-

-

Reaction Conditions:

-

Seal the vessel and heat the reaction mixture at a temperature typically ranging from 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide.

-

Trustworthiness of the Protocol: The progress of the reaction should be monitored to ensure complete conversion and to minimize the formation of byproducts. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Characterization Data

While specific, comprehensive spectral data for the final product, 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, is not available in the searched literature, the following table provides the characterization data for the closely related ethyl ester precursor.[3] This data is crucial for confirming the successful synthesis of the intermediate.

Table 1: Characterization Data for Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

| Analysis | Result |

| Appearance | Yellow solid |

| Molecular Formula | C₇H₁₁N₃O₂S |

| Molecular Weight | 201.25 g/mol |

| IR (KBr, cm⁻¹) | 3454, 3329 (NH₂ stretching), 1730 (C=O stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | 1.26 (t, 3H, CH₃), 2.48 (s, 3H, SCH₃), 3.85 (q, 2H, CH₂), 5.45 (br s, 2H, NH₂) |

| Mass Spec (EI) m/z | 357 [M+1] for a related sulfonamide derivative, indicating the pyrazole core is stable under ionization. |

Note: The provided Mass Spec data is for a derivative, but it confirms the integrity of the core pyrazole structure.

Potential Biological and Therapeutic Applications

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have shown significant promise in the field of drug discovery, particularly in oncology.

Anticancer Activity

Recent studies have highlighted the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent inhibitors of various kinases, which are key targets in cancer therapy. For instance, a series of these derivatives were designed and synthesized as novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[4]

Table 2: In Vitro Antiproliferative Activity of a Representative 5-amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h from Deng et al., 2024) [4]

| Cancer Cell Line | Description | IC₅₀ (nM) |

| NCI-H520 | Lung Cancer | 19 |

| SNU-16 | Gastric Cancer | 59 |

| KATO III | Gastric Cancer | 73 |

These compounds demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, including a gatekeeper mutant, suggesting their potential to overcome drug resistance.[4] The mechanism of action involves the irreversible binding to the target kinase, as confirmed by X-ray co-crystal structures.[4]

Another study reported on 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as potent inhibitors of RET (Rearranged during Transfection) kinase, another important target in cancer.[5] A representative compound from this series exhibited an IC₅₀ of 13.7 nM against wild-type RET kinase and also effectively suppressed resistant mutants.[5]

Signaling Pathway Visualization:

Caption: General mechanism of action for pyrazole-carboxamide kinase inhibitors.

Anti-inflammatory and Analgesic Activity

The ethyl ester precursors of the title compound have been screened for in vivo analgesic and anti-inflammatory activities.[6] Several derivatives exhibited significant activity with a reduced ulcerogenic index compared to the standard drug, diclofenac sodium, suggesting a better safety profile.[6] This indicates that the core scaffold has potential for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is achievable through a reliable, multi-step process. The broader class of 5-aminopyrazole-4-carboxamides has demonstrated potent biological activities, particularly as kinase inhibitors for cancer therapy. This technical guide provides a foundational understanding for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising heterocyclic compound. Further research is warranted to fully elucidate the biological activity profile and mechanism of action of the title compound itself.

References

-

Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 116558. [Link]

-

Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society. [Link]

-

Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

-

Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

-

Al-Zahrani, F. A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

How to select aminolysis reaction over transamidation reaction bw an amine and an amide ester? ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

-

Vasilevsky, S. F., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879-886. [Link]

-

Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. PubMed. [Link]

-

1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. PubMed. [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

-

Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

experimental protocol for 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide synthesis

An Application Note for the Synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold. The 5-aminopyrazole moiety is a cornerstone in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.[1] The synthesis detailed herein begins with the cyclocondensation of ethyl 2-cyano-3,3-bis(methylthio)acrylate with hydrazine hydrate to form an ethyl ester intermediate, followed by ammonolysis to yield the final carboxamide product. This guide emphasizes the underlying chemical principles, safety protocols, and analytical validation necessary for successful and reproducible synthesis.

Scientific Principles and Reaction Mechanism

The synthesis of substituted pyrazoles is a fundamental process in heterocyclic chemistry.[2][3] The chosen synthetic route leverages a classical cyclocondensation reaction, which is a highly efficient method for constructing the pyrazole ring.[4][5][6]

Step 1: Pyrazole Ring Formation. The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto one of the electrophilic carbons of the ketene dithioacetal derivative. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization and elimination of a methanethiol molecule lead to the formation of the stable, aromatic 5-aminopyrazole ring system.[7][8]

Step 2: Amidation. The conversion of the ethyl ester to the primary carboxamide is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion as the leaving group. A final proton transfer yields the thermodynamically stable primary amide and ethanol as a byproduct.

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound.

Materials and Equipment

Reagents

-

Ethyl 2-cyano-3,3-bis(methylthio)acrylate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Absolute Ethanol (EtOH)

-

Ammonium Hydroxide (NH₄OH, ~28-30% solution)

-

Deionized Water

-

Diethyl Ether (for washing)

-

Standard reagents for Thin Layer Chromatography (TLC) (e.g., ethyl acetate, hexane)

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Pressure-rated sealed reaction vessel or tube

-

Büchner funnel and filtration flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Melting point apparatus

-

Analytical balance

-

Fume hood

Detailed Experimental Protocol

PART A: Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate (Intermediate)

This procedure is adapted from established methods for pyrazole synthesis via condensation.[8]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-cyano-3,3-bis(methylthio)acrylate (e.g., 21.7 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture to dissolve the starting material.

-

Reagent Addition: While stirring, carefully add hydrazine hydrate (5.5 mL, ~0.11 mol, 1.1 eq) to the solution dropwise at room temperature.

-

Scientist's Note: Hydrazine is highly toxic and corrosive; handle with extreme care in a fume hood. A slight excess of hydrazine ensures the complete consumption of the limiting reagent.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., 3:7 ethyl acetate:hexane). The disappearance of the starting material spot indicates completion.

-

Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30-60 minutes to facilitate precipitation.

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the solid cake with a small amount of cold ethanol, followed by diethyl ether, to remove soluble impurities. Dry the product under vacuum to yield ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate as a solid.

PART B: Synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (Final Product)

-

Reaction Setup: Place the dried ethyl ester intermediate (e.g., 21.5 g, 0.1 mol) into a pressure-rated sealed reaction vessel equipped with a magnetic stir bar.

-

Reagent Addition: Add 100 mL of concentrated aqueous ammonium hydroxide (~28-30%) to the vessel.

-

Scientist's Note: The reaction must be performed in a sealed vessel to prevent the escape of ammonia gas upon heating and to maintain the concentration required for the reaction to proceed efficiently.

-

-

Reaction: Securely seal the vessel and heat the mixture to 80-90 °C in an oil bath with vigorous stirring for 12-18 hours.

-

Monitoring: After cooling, the reaction progress can be checked by TLC. The intermediate ester is significantly more mobile than the polar amide product.

-

Isolation: Cool the reaction vessel completely to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization of the product.

-

Filtration: Collect the crystalline product by vacuum filtration.

-

Washing and Drying: Wash the solid with a generous amount of cold deionized water to remove excess ammonia and salts, followed by a wash with cold ethanol. Dry the final product, 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, under vacuum.

Data Summary and Characterization

Quantitative Data

| Parameter | Step 1 (Ester Synthesis) | Step 2 (Amide Synthesis) |

| Limiting Reagent | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate |

| Molecular Weight | 217.31 g/mol | 215.26 g/mol |

| Molar Amount | 0.1 mol (example) | 0.1 mol (theoretical) |

| Solvent | Ethanol | Aqueous NH₄OH |

| Temperature | ~78 °C (Reflux) | 80-90 °C |

| Reaction Time | 4-6 hours | 12-18 hours |

| Theoretical Yield | 21.5 g | 18.6 g |

| Expected Yield | 80-90% | 75-85% |

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Melting Point: Compare the observed melting point with literature values.

-

¹H NMR: Confirm the presence of expected protons (e.g., -NH₂, -CONH₂, pyrazole C-H, and -SCH₃).

-

Mass Spectrometry: Verify the molecular weight of the compound (M+H⁺ expected around 187.05).

-

IR Spectroscopy: Look for characteristic peaks corresponding to N-H stretches (amine and amide), C=O stretch (amide), and C-N bonds.

Experimental Workflow Visualization

Caption: High-level experimental workflow diagram.

Safety and Handling

-

Hydrazine Hydrate: This substance is extremely toxic, a suspected carcinogen, and corrosive. Always handle it inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Ammonium Hydroxide: The concentrated solution releases ammonia gas, which is a severe respiratory irritant. Work in a well-ventilated fume hood.

-

Pressure: The amidation step is performed under pressure at elevated temperatures. Use a properly rated and inspected pressure vessel. Do not exceed the recommended temperature.

-

General Precautions: Use flammable solvents like ethanol and diethyl ether away from ignition sources. Dispose of all chemical waste according to institutional guidelines.

References

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

MDPI. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

- Google Patents. (n.d.). Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.

-

Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

CORE. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Application Notes & Protocols: The Versatile Scaffold of 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide in Modern Drug Discovery

These notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold. This document provides an in-depth look at its synthesis, diverse biological applications, and detailed protocols for its practical implementation in a research setting.

Introduction: A Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Among the various pyrazole derivatives, the 5-aminopyrazole framework is particularly noteworthy for its synthetic versatility and the broad spectrum of biological activities its derivatives possess, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][4][5]

The specific scaffold, 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, and its ester analogue, ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate, represent highly adaptable starting materials. The primary amino group at the 5-position, the carboxamide/carboxylate at the 4-position, and the reactive N1 position of the pyrazole ring offer multiple handles for chemical modification. This allows for the systematic exploration of chemical space to develop potent and selective modulators of various biological targets. This guide will delve into the established and potential applications of this scaffold, supported by actionable experimental protocols.

Synthesis and Characterization of the Core Scaffold

The synthesis of the 5-amino-3-(methylthio)-1H-pyrazole scaffold is typically achieved through a well-established cyclocondensation reaction. The common strategy involves the reaction of a ketene dithioacetal derivative with various hydrazides or hydrazine hydrate.[1][3][6][7]

Caption: General synthetic workflow for the pyrazole core.

Characterization: Confirmation of the synthesized scaffold's identity and purity is paramount. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are used to confirm the presence of key protons, such as the amino (-NH₂) protons (often appearing as a broad singlet), the methylthio (-SCH₃) protons (a sharp singlet), and aromatic/aliphatic protons from substituents. ¹³C NMR is used to verify the carbon framework.[8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.[6][7]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches for the amino group and C=O stretch for the carboxamide/carboxylate.[6][7]

Applications in Medicinal Chemistry

The 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold is a prolific starting point for developing therapeutic agents across multiple disease areas.

Anti-inflammatory and Analgesic Agents

Derivatives of this scaffold have demonstrated significant potential as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. Research has shown that specific derivatives of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate exhibit potent analgesic and anti-inflammatory activities, comparable to the standard drug diclofenac, but with a significantly lower ulcerogenic index, suggesting a better gastrointestinal safety profile.[6][7]

| Compound | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Protection) | Ulcerogenic Index |

| Derivative 3a [6] | 68.5 | 65.2 | 1.12 |

| Derivative 3c [6] | 65.7 | 62.8 | 0.90 |

| Diclofenac Sodium [6] | 72.3 | 70.4 | 3.10 |

| Table 1: Comparison of pharmacological activity of pyrazole derivatives and Diclofenac Sodium at 25 mg/kg dose.[6][7] |

Kinase Inhibitors for Oncology and Inflammatory Diseases

Kinases are critical targets in oncology and immunology. The 5-aminopyrazole core is a key component in numerous kinase inhibitors.[5]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a driver in various cancers. Covalent inhibitors designed from the 5-amino-1H-pyrazole-4-carboxamide scaffold have shown potent, nanomolar activity against both wild-type FGFR and clinically relevant gatekeeper mutants that confer drug resistance.[9] The representative compound 10h from a recent study demonstrated IC₅₀ values of 46, 41, and 99 nM against FGFR1, FGFR2, and FGFR3, respectively, and also potently inhibited the proliferation of cancer cell lines with FGFR alterations.[9]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors: IRAK4 is a crucial kinase in the signaling pathways of interleukin-1 receptors (IL-1R) and toll-like receptors (TLRs), making it an attractive target for inflammatory diseases like rheumatoid arthritis.[10] The 5-aminopyrazole scaffold has been elaborated into fused pyrazolo[1,5-a]pyrimidine systems that act as potent and selective IRAK4 inhibitors.[10]

Caption: Simplified IRAK4 signaling pathway and point of intervention.

Antimicrobial and Antifungal Agents

The pyrazole ring is a well-known pharmacophore in antimicrobial agents.[1] By modifying the core 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold, researchers have synthesized novel series of compounds with significant antibacterial and antifungal activities. For instance, N-acylation of the pyrazole ring with various aromatic acid chlorides yielded derivatives that were effective against both Gram-positive and Gram-negative bacteria as well as fungal strains.[1]

Precursors for Fused Heterocyclic Systems

The 5-amino group is a perfect nucleophile for constructing fused ring systems with enhanced biological activity. It readily reacts with various electrophilic reagents to yield potent fused pyrazoles.[2][4]

-

Pyrazolo[1,5-a]pyrimidines: Reaction of 5-amino-3-methylthio-pyrazole derivatives with reagents like 2-((dimethylamino)methylene)malononitrile or 2-cyano-3-(dimethylamino)acrylamide leads to the formation of pyrazolo[1,5-a]pyrimidines.[2][4] These fused systems have shown promising cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer).[2]

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of novel derivatives based on the 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold.

Protocol 1: Synthesis of a N1-Aroyl Derivative

Objective: To synthesize an N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide derivative, demonstrating a common N-acylation strategy.[1]

Materials:

-

N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide (starting material)

-

Substituted aromatic acid chloride (e.g., 4-chlorobenzoyl chloride)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Water (deionized)

-

Acetone

-

Standard glassware, magnetic stirrer, TLC plates

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting pyrazole (1.0 mmol) and triethylamine (1.5 mmol) in 10 mL of anhydrous DCM. Stir the solution at room temperature.

-

Addition of Acylating Agent: In a separate vial, prepare a solution of the substituted aromatic acid chloride (1.1 mmol) in 5 mL of anhydrous DCM.

-

Reaction: Add the acid chloride solution dropwise to the stirred pyrazole solution at room temperature.

-

Monitoring: Allow the reaction to stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using an appropriate solvent system (e.g., 50:50 ethyl acetate:hexane).

-

Workup: Once the reaction is complete (disappearance of starting material), transfer the reaction mixture to a separatory funnel. Wash the organic layer with 15 mL of water.

-

Extraction: Separate the layers and extract the aqueous layer once more with 10 mL of DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by crystallization from a suitable solvent, such as acetone, to yield the pure N1-aroyl derivative.

-

Characterization: Confirm the structure of the final product using NMR, MS, and IR spectroscopy.

Protocol 2: In Vitro Assay - Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a synthesized pyrazole derivative.[3][6][7]

Materials:

-

Wistar albino rats (150-200 g)

-

Test compound (pyrazole derivative)

-

Standard drug (e.g., Diclofenac sodium)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

-

1% w/v Carrageenan solution in normal saline

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. Fast the animals overnight before the experiment, with free access to water.

-

Grouping: Divide the animals into at least three groups (n=6 per group):

-

Group 1: Vehicle control (receives only the vehicle).

-

Group 2: Standard drug (receives Diclofenac sodium, e.g., 25 mg/kg).

-

Group 3: Test compound (receives the pyrazole derivative, e.g., 25 mg/kg).

-

-

Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Dosing: Administer the vehicle, standard drug, or test compound orally (p.o.) to the respective groups.

-

Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group.

-

Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the results.

-

Caption: Experimental workflow for the in vivo paw edema assay.

Conclusion

The 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide scaffold is a proven and highly valuable platform in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. From creating safer anti-inflammatory agents to potent kinase inhibitors that combat cancer drug resistance, the applications are extensive and continue to grow. The protocols and data presented in this guide are intended to empower researchers to effectively harness the potential of this versatile chemical entity in their drug discovery programs.

References

-

Thore, S.N., Gupta, S.V., & Baheti, K.G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society. [Link]

-

Patel, H. et al. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Hassan, A.S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

-

Kondo, Y., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]

-

Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

-

Hassan, A.S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

Alam, M.M., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

-

Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

-

El-Emary, T.I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

-

Abdel-Ghaffar, N.F., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

Abdel-Ghaffar, N.F., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide as a Versatile Precursor for Kinase Inhibitor Synthesis

Introduction: The Pyrazole Scaffold in Kinase Inhibitor Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics. Within the vast landscape of drug discovery, pyrazole-based compounds have emerged as particularly potent and selective inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and can effectively compete with ATP for binding to the kinase active site. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide as a key precursor in the synthesis of kinase inhibitors. We will delve into its chemical properties, provide detailed synthetic protocols for its conversion into a core kinase inhibitor scaffold, and discuss methods for characterization and quality control.

Chemical Properties and Handling of the Precursor

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide is a stable, solid compound at room temperature. Its key structural features, the 5-amino group and the 4-carboxamide group, are crucial for the subsequent cyclization reactions to form the pyrazolo[3,4-d]pyrimidine ring system. The 3-methylthio group can be retained in the final product or can be a site for further chemical modification.

Table 1: Physicochemical Properties of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide and Related Compounds

| Property | Value | Reference |

| Molecular Formula | C5H8N4OS | N/A |

| Molecular Weight | 172.21 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | General Observation |

| Melting Point | >200 °C (Decomposes) | [1]() |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in methanol and ethanol, insoluble in water. | General Laboratory Observation |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1]() |

Safety Precautions:

Synthetic Protocol: From Precursor to a Core Kinase Inhibitor Scaffold

A common and efficient strategy for constructing kinase inhibitors from 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide is through the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system is a key pharmacophore in many approved and investigational kinase inhibitors. The following protocol details the synthesis of 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a foundational intermediate for further elaboration into a diverse range of kinase inhibitors.

Protocol 1: Synthesis of 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes the cyclization of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide with formamide, a common and straightforward method for the formation of the pyrimidinone ring.

Materials:

-

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

-

Formamide (HCONH2)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, optional)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (1 equivalent).

-

Add an excess of formamide (at least 10 equivalents). Formamide can act as both a reagent and a solvent. If desired, a high-boiling point solvent like DMF can be used to facilitate the reaction.

-

Heat the reaction mixture to 180-190 °C with stirring.[2]([Link])

-

Maintain the reaction at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., dichloromethane:methanol 9:1).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold water with stirring.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual formamide and other impurities.

-

Dry the product under vacuum to obtain the crude 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Expected Yield: 70-85%

Characterization:

The structure of the synthesized 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one should be confirmed by spectroscopic methods.

-

¹H NMR (DMSO-d₆): Expect signals for the pyrazole and pyrimidine protons, as well as the methylthio group. The NH protons will likely appear as broad singlets.

-

¹³C NMR (DMSO-d₆): Expect signals for the carbons of the pyrazole and pyrimidine rings, the carbonyl group, and the methylthio group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching (amide), and C-S stretching should be present.

Diagram 1: Synthetic Workflow for 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Caption: Workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

Application in Kinase Inhibitor Synthesis: Further Elaboration

The synthesized 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a versatile intermediate for the synthesis of a wide array of kinase inhibitors. The pyrimidine ring can be further functionalized, typically at the 4-position, to introduce various side chains that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

A common subsequent step is the chlorination of the 4-oxo group to a 4-chloro substituent, which can then be displaced by a variety of amines. This nucleophilic aromatic substitution reaction is a powerful tool for introducing diversity into the pyrazolo[3,4-d]pyrimidine scaffold.

Diagram 2: General Scheme for Kinase Inhibitor Synthesis

Caption: General synthetic route to kinase inhibitors from the precursor.

Conclusion

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide is a highly valuable and versatile precursor for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Its straightforward conversion to the core heterocyclic scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting material for drug discovery programs targeting the kinome. The protocols and information provided in this application note offer a solid foundation for researchers to utilize this precursor in the development of novel and potent kinase inhibitors for a range of therapeutic applications.

References

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2024. Available from: [Link]

-

Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Molbank. 2017. Available from: [Link]

-

3(5)-aminopyrazole. Organic Syntheses. Available from: [Link]

-

Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science. 2013. Available from: [Link]

-

Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry. 2019. Available from: [Link]

-

Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). ResearchGate. Available from: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. 2011. Available from: [Link]

-

Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022. Available from: [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. 2024. Available from: [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society. 2016. Available from: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. 2018. Available from: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. 2014. Available from: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. 2022. Available from: [Link]

-

Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. 2020. Available from: [Link]

-

Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. ResearchGate. Available from: [Link]

-

Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Cole-Parmer. Available from: [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. Available from: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available from: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. 2020. Available from: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023. Available from: [Link]

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazole Carboxamides

Introduction: The Growing Potential of Pyrazole Carboxamides in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising classes of heterocyclic compounds, pyrazole carboxamides have emerged as a significant scaffold in medicinal chemistry due to their diverse biological activities, including notable antimicrobial and antifungal properties.[1][2][3][4][5][6] The versatility of the pyrazole ring system, coupled with the chemical tractability of the carboxamide linkage, allows for extensive structural modifications, enabling the fine-tuning of their antimicrobial potency and spectrum. Recent studies have highlighted the potential of pyrazole-4-carboxamide derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][3] Understanding the precise antimicrobial characteristics of these compounds is a critical step in the drug development pipeline.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, field-proven protocol for the systematic assessment of the antimicrobial activity of novel pyrazole carboxamide derivatives. Moving beyond a simple recitation of steps, this document elucidates the rationale behind experimental choices, outlines self-validating systems for data integrity, and is grounded in authoritative standards from globally recognized bodies like the Clinical and Laboratory Standards Institute (CLSI).

Part 1: Foundational In Vitro Assessment of Antimicrobial Activity

The initial evaluation of any potential antimicrobial agent hinges on robust and reproducible in vitro testing to determine its intrinsic potency and spectrum of activity. This section details the core methodologies for quantifying the antimicrobial efficacy of pyrazole carboxamides.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a widely accepted and highly accurate technique for determining MIC values and is amenable to high-throughput screening of multiple compounds and bacterial strains.[7][9]

Rationale for Method Selection: The broth microdilution method is preferred for its quantitative results, efficiency in testing multiple concentrations, and conservation of test compounds, which is often crucial in early-stage drug discovery.[9] It provides a more precise measure of potency compared to diffusion-based methods.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Preparation of Pyrazole Carboxamide Stock Solutions:

-

Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

-

Prepare a working stock solution by diluting the initial stock in the appropriate test medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB), to twice the highest concentration to be tested.[10]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select several isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in the test broth to achieve the final desired inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

-

-

Microdilution Plate Setup:

-

Use sterile 96-well microtiter plates.

-

Add 50 µL of CAMHB to all wells except the first column.

-

Add 100 µL of the 2x concentrated pyrazole carboxamide working solution to the first column.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last dilution well.[10]

-

This will result in wells containing 50 µL of varying concentrations of the test compound.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the compound concentrations to their final test concentrations.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Seal the plates and incubate at 37°C for 16-20 hours in ambient air.[9]

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of the pyrazole carboxamide that completely inhibits visible growth of the organism.[7] This can be assessed visually as the first clear well or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

-

Agar-Based Diffusion Methods for Preliminary Screening

For initial high-throughput screening or for compounds with limited solubility in broth, agar-based diffusion methods provide a qualitative or semi-quantitative assessment of antimicrobial activity.

Rationale for Method Selection: The agar well diffusion and disk diffusion methods are simple, cost-effective, and allow for the simultaneous screening of multiple compounds against a single microbial strain.[11][12] They are particularly useful for a preliminary assessment of activity before proceeding to more quantitative methods like broth microdilution.

Detailed Protocol: Agar Well Diffusion

-

Preparation of Inoculated Agar Plates:

-

Prepare a standardized microbial inoculum as described for the broth microdilution method (0.5 McFarland).

-

Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

-

Allow the plate to dry for a few minutes.

-

-

Well Preparation and Compound Addition:

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[13]

-

| Method | Advantages | Disadvantages |

| Broth Microdilution | Quantitative (provides MIC value), high-throughput, conserves compound.[9] | Can be influenced by compound solubility and precipitation. |

| Agar Well Diffusion | Simple, cost-effective, good for initial screening.[11][12] | Qualitative/semi-quantitative, results affected by compound diffusion rate.[14] |

Part 2: Characterizing the Nature of Antimicrobial Action